2-Dehydropantoate

Catalog No.
S593322
CAS No.
470-30-4
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dehydropantoate

CAS Number

470-30-4

Product Name

2-Dehydropantoate

IUPAC Name

4-hydroxy-3,3-dimethyl-2-oxobutanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)

InChI Key

PKVVTUWHANFMQC-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(=O)C(=O)O

Canonical SMILES

CC(C)(CO)C(=O)C(=O)O

2-Dehydropantoate is a chemical compound with the molecular formula C6H10O4C_6H_{10}O_4 and is classified as an oxo monocarboxylic acid. It is structurally related to 2-oxobutanoic acid, distinguished by the presence of two methyl groups at the third carbon position. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A. The systematic name for 2-dehydropantoate is 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid .

2-Dehydropantoate (2-DPA) is an intermediate molecule in the pantothenate pathway, which is essential for all living organisms. Pantothenate, also known as vitamin B5, is a precursor to coenzyme A (CoA), a vital molecule involved in numerous cellular processes, including energy metabolism, fatty acid synthesis, and amino acid biosynthesis [].

Understanding Bacterial Growth and Virulence

Researchers utilize 2-DPA to study the pantothenate pathway in bacteria. By analyzing the enzymes involved in 2-DPA conversion, scientists can understand how bacteria synthesize pantothenate and CoA. This knowledge can be crucial in developing new antibiotics. Studies have shown that inhibiting enzymes in the pantothenate pathway, including those responsible for converting 2-DPA, can hinder bacterial growth and virulence [].

Investigating Fungal Metabolism

2-DPA also serves as a research tool in fungal biology. Similar to bacteria, fungi require pantothenate for growth and survival. Studying the enzymes that convert 2-DPA in fungi helps researchers understand fungal metabolism and identify potential antifungal targets []. This information can be valuable in developing new antifungal drugs to combat fungal infections.

2-Dehydropantoate is primarily involved in enzymatic reactions where it serves as a substrate or product. One notable reaction is catalyzed by the enzyme 2-dehydropantoate 2-reductase, which facilitates the reversible conversion of (R)-pantoate and NADP+^+ to 2-dehydropantoate, NADPH, and H+^+. The reaction can be represented as follows:

(R)pantoate+NADP+2dehydropantoate+NADPH+H+(R)-\text{pantoate}+\text{NADP}^+\rightleftharpoons 2-\text{dehydropantoate}+\text{NADPH}+\text{H}^+

This reaction is crucial in the metabolic pathways leading to pantothenate and coenzyme A biosynthesis .

Biologically, 2-dehydropantoate exhibits significant activity as an intermediate in the synthesis of essential biomolecules. It is particularly vital in microbial metabolism and has been studied for its role in various organisms, including Escherichia coli. The compound's biological functions are primarily linked to its participation in metabolic pathways that lead to the production of coenzyme A, which is essential for fatty acid metabolism and energy production .

The synthesis of 2-dehydropantoate can be achieved through various biochemical methods involving enzymatic reactions. One common method involves the reduction of ketopantoate using NADPH, facilitated by the enzyme 2-dehydropantoate 2-reductase. Additionally, chemical synthesis routes may also be employed, often starting from simpler precursors such as 3-methyl-2-oxobutanoic acid .

2-Dehydropantoate has potential applications in pharmaceutical research and biotechnology. Its role as a precursor in the synthesis of pantothenic acid makes it relevant for studies focused on vitamin B5-related deficiencies and metabolic disorders. Furthermore, understanding its enzymatic pathways can lead to novel therapeutic targets for antibiotics or metabolic engineering in microorganisms .

Research on interaction studies involving 2-dehydropantoate primarily focuses on its enzymatic interactions. For instance, studies have shown that it interacts with enzymes like 3-methyl-2-oxobutanoate hydroxymethyltransferase, which catalyzes reactions involving this compound. Understanding these interactions can provide insights into metabolic regulation and potential drug targets .

Several compounds share structural similarities with 2-dehydropantoate, each having distinct biological roles:

Compound NameMolecular FormulaKey Characteristics
Pantoic AcidC6H12O4C_6H_{12}O_4Precursor to pantothenic acid; involved in vitamin metabolism.
Ketopantoic AcidC6H10O4C_6H_{10}O_4Intermediate in pantothenate biosynthesis; closely related structure.
4-Hydroxy-3,3-dimethyl-2-oxobutanoic AcidC6H10O4C_6H_{10}O_4Structural isomer with similar properties; involved in various metabolic pathways.

The uniqueness of 2-dehydropantoate lies in its specific role within the enzymatic pathway leading to coenzyme A synthesis and its distinct structural features that differentiate it from other similar compounds .

2-Dehydropantoate serves as a critical intermediate in the biosynthetic pathway leading to pantothenate (vitamin B5) and subsequently to coenzyme A, which is essential for numerous cellular processes [1]. This compound, chemically known as 4-hydroxy-3,3-dimethyl-2-oxobutanoate, occupies a pivotal position connecting primary metabolism to the synthesis of essential cofactors . The pantothenate biosynthesis pathway begins with α-ketoisovalerate, an intermediate derived from the branched-chain amino acid biosynthesis pathway, which undergoes hydroxymethylation to form 2-dehydropantoate [3].

In the universal pathway for coenzyme A biosynthesis, 2-dehydropantoate is subsequently reduced to (R)-pantoate, which then combines with β-alanine to form pantothenate [3]. This reaction sequence represents the committed steps in pantothenate biosynthesis, with 2-dehydropantoate serving as the first dedicated intermediate in this pathway [4]. The importance of this metabolic route is underscored by the fact that only microorganisms and plants can synthesize pantothenate de novo, while animals require dietary supplementation [3].

The conversion of 2-dehydropantoate to (R)-pantoate is catalyzed by 2-dehydropantoate 2-reductase, an enzyme that utilizes nicotinamide adenine dinucleotide phosphate (reduced form) as a cofactor [5]. This reduction step is essential for generating the correct stereochemistry required for subsequent reactions in the pathway [1]. Following the formation of pantothenate, a series of five enzymatic reactions convert it to coenzyme A, beginning with the phosphorylation of pantothenate by pantothenate kinase to form 4′-phosphopantothenate [3].

The table below outlines the key steps in the pantothenate and coenzyme A biosynthetic pathway, highlighting the central role of 2-dehydropantoate:

StepSubstrateEnzymeCofactorsProduct
1α-ketoisovalerateKetopantoate Hydroxymethyltransferase5,10-methylene-tetrahydrofolate, Magnesium ion2-dehydropantoate + tetrahydrofolate
22-dehydropantoate2-Dehydropantoate 2-Reductase or Ketol-acid ReductoisomeraseNicotinamide adenine dinucleotide phosphate (reduced form), Hydrogen ion(R)-pantoate + Nicotinamide adenine dinucleotide phosphate
3(R)-pantoate + β-alaninePantothenate SynthetaseAdenosine triphosphate, Magnesium ion(R)-pantothenate + Adenosine monophosphate + Pyrophosphate
4(R)-pantothenatePantothenate KinaseAdenosine triphosphate, Magnesium ion4′-phosphopantothenate + Adenosine diphosphate
54′-phosphopantothenate + cysteinePhosphopantothenoylcysteine SynthetaseCytidine triphosphate4′-phosphopantothenoylcysteine + Cytidine monophosphate + Pyrophosphate

Research has demonstrated that the biosynthesis of 2-dehydropantoate and its subsequent conversion to pantothenate is essential for the viability of many microorganisms, making the enzymes involved potential targets for antimicrobial drug development [3] [7]. The universal nature of the coenzyme A biosynthetic pathway, coupled with the absence of pantothenate synthesis in humans, highlights the significance of understanding the biochemistry and regulation of 2-dehydropantoate metabolism [3].

Enzymatic Catalysis in the Phosphopantothenate Pathway

Ketopantoate Hydroxymethyltransferase (PanB) Activity

Ketopantoate hydroxymethyltransferase, encoded by the panB gene, catalyzes the first committed step in pantothenate biosynthesis: the transfer of a hydroxymethyl group from 5,10-methylene-tetrahydrofolate to α-ketoisovalerate, forming 2-dehydropantoate [4]. This enzyme belongs to the class II aldolase family, requiring a divalent metal ion (typically magnesium) as a cofactor for activity [9]. The reaction represents a critical branch point from primary metabolism into vitamin biosynthesis [4].

The mechanism of ketopantoate hydroxymethyltransferase involves the formation of an adduct between α-ketoisovalerate and 5,10-methylene-tetrahydrofolate, followed by hydrolytic attack to generate tetrahydrofolate and 2-dehydropantoate [22]. This enzyme has been purified to homogeneity from Escherichia coli K12 and characterized as having low Michaelis constant values for its substrates, indicating high affinity [9]. The kinetic parameters for ketopantoate hydroxymethyltransferase include a Michaelis constant for α-ketoisovalerate of 0.1-0.3 millimolar and for 5,10-methylene-tetrahydrofolate of 0.05-0.1 millimolar [22].

Recent research has revealed an interesting side reaction of ketopantoate hydroxymethyltransferase that may have physiological significance [22]. During catalysis, the enzyme can occasionally cleave the folate molecule, leading to the formation of 6-hydroxymethyl-7,8-dihydropterin [22]. This side reaction may contribute to folate turnover in the cell and has implications for folate homeostasis [22]. Experimental evidence indicates that overexpression of the panB gene leads to increased levels of folate cleavage products, suggesting a potential regulatory mechanism linking pantothenate and folate metabolism [22].

The structural features of ketopantoate hydroxymethyltransferase support its catalytic function [9]. As a metal-dependent enzyme, it coordinates the divalent magnesium ion to facilitate the reaction [9]. The enzyme's active site architecture enables precise positioning of both substrates, ensuring efficient catalysis [22]. The absence of ketopantoate hydroxymethyltransferase activity in mutant strains results in pantothenate auxotrophy, confirming its essential role in the biosynthetic pathway [7].

The table below summarizes the key aspects of ketopantoate hydroxymethyltransferase mechanism:

AspectDetails
Reaction TypeClass II aldolase reaction; hydroxymethyl transfer from 5,10-methylene-tetrahydrofolate to α-ketoisovalerate
Cofactor RequirementRequires 5,10-methylene-tetrahydrofolate as methyl donor and Magnesium ion as metal cofactor
Mechanism Steps1. Formation of adduct between α-ketoisovalerate and 5,10-methylene-tetrahydrofolate
2. Hydrolytic attack to generate tetrahydrofolate and 2-dehydropantoate
3. Potential side reaction: cleavage of folate molecule
Structural FeaturesMetal-dependent enzyme; purified to homogeneity from Escherichia coli K12
RegulationExpression level affects pantothenate production; overexpression can lead to folate damage

The activity of ketopantoate hydroxymethyltransferase is crucial for maintaining adequate levels of 2-dehydropantoate, which serves as the substrate for the next enzyme in the pathway [19]. Research in various organisms, including Aspergillus nidulans, has demonstrated that the panB gene is essential for coenzyme A biosynthesis [4]. The enzyme's central role in generating 2-dehydropantoate positions it as a key control point in the pantothenate biosynthetic pathway [19].

2-Dehydropantoate 2-Reductase (PanE) Mechanism

2-Dehydropantoate 2-reductase, encoded by the panE gene, catalyzes the nicotinamide adenine dinucleotide phosphate (reduced form)-dependent reduction of 2-dehydropantoate to form (R)-pantoate in the pantothenate biosynthetic pathway [1]. This enzyme, with the systematic name (R)-pantoate:nicotinamide adenine dinucleotide phosphate 2-oxidoreductase, belongs to the family of oxidoreductases acting on the CH-OH group of donors with nicotinamide adenine dinucleotide phosphate as an acceptor [1]. The reaction is highly favorable in the physiologically important direction of pantoate formation, with an apparent equilibrium constant of 676 at pH 7.5 and a standard free energy change of -14 kilocalories per mole [5].

Detailed kinetic and mechanistic analyses of the Escherichia coli panE gene product have revealed that the native enzyme exists in solution as a monomer with a molecular mass of 34,000 Daltons [5]. The steady-state initial velocity and product inhibition patterns are consistent with an ordered sequential kinetic mechanism [5]. In this mechanism, nicotinamide adenine dinucleotide phosphate (reduced form) binding occurs first, followed by 2-dehydropantoate binding, and after catalysis, pantoate release precedes nicotinamide adenine dinucleotide phosphate release [5].

The pH dependence of the kinetic parameters suggests the involvement of a single general acid/base in the catalytic mechanism [5]. An enzyme group exhibiting a pK value of 8.4 ± 0.2 functions as a general acid in the direction of 2-dehydropantoate reduction, while an enzyme group with a pK value of 7.8 ± 0.2 serves as a general base in the direction of pantoate oxidation [5]. The stereospecific transfer of the pro-S hydrogen atom of nicotinamide adenine dinucleotide phosphate (reduced form) to the C-2 position of 2-dehydropantoate has been demonstrated by proton nuclear magnetic resonance spectroscopy [5].

Primary deuterium kinetic isotope effects of 1.3 and 1.5 on maximum velocity and maximum velocity/Michaelis constant for nicotinamide adenine dinucleotide phosphate (reduced form), respectively, and solvent kinetic isotope effects of approximately 1.3-1.5, suggest that hydride transfer is not rate-limiting in catalysis [5]. These findings provide valuable insights into the catalytic mechanism of 2-dehydropantoate 2-reductase and its role in pantothenate biosynthesis [5].

The table below summarizes the detailed mechanism of 2-dehydropantoate 2-reductase:

AspectDetails
Reaction OrderOrdered sequential kinetic mechanism: nicotinamide adenine dinucleotide phosphate (reduced form) binds first, followed by 2-dehydropantoate; pantoate release precedes nicotinamide adenine dinucleotide phosphate release
Hydrogen TransferStereospecific transfer of the pro-S hydrogen atom of nicotinamide adenine dinucleotide phosphate (reduced form) to the C-2 position of 2-dehydropantoate
pH DependenceSingle general acid/base in catalytic mechanism; pK value of 8.4 ± 0.2 for 2-dehydropantoate reduction; pK value of 7.8 ± 0.2 for pantoate oxidation
Isotope EffectsPrimary deuterium kinetic isotope effects of 1.3-1.5 on forward reaction; solvent kinetic isotope effects of 1.3-1.5 suggest hydride transfer is not rate-limiting
Structural FeaturesMonomeric enzyme (34 kDa); contains nucleotide-binding domain with characteristic Rossmann fold

Interestingly, 2-dehydropantoate 2-reductase activity is not unique to the PanE enzyme [8]. In some organisms, the ketol-acid reductoisomerase enzyme (encoded by the ilvC gene), which primarily functions in branched-chain amino acid biosynthesis, can also catalyze the reduction of 2-dehydropantoate to pantoate [8]. However, this secondary activity of ketol-acid reductoisomerase is approximately 20-fold lower than its primary reaction [10]. This functional redundancy provides metabolic robustness to the pantothenate biosynthetic pathway, as evidenced by the observation that panE mutants can still grow prototrophically due to the activity of ketol-acid reductoisomerase [10].

The structural studies of 2-dehydropantoate 2-reductase have revealed important insights into its catalytic mechanism [1]. As of late 2007, five structures had been solved for this class of enzymes, with Protein Data Bank accession codes 1KS9, 1YJQ, 1YON, 2EW2, and 2OFP [1]. These structural data have contributed to our understanding of the enzyme's active site architecture and substrate binding mode [1].

Genetic Regulation of Biosynthetic Genes (e.g., panE, ilvC)

The genetic regulation of pantothenate biosynthesis involves complex mechanisms that ensure appropriate levels of pathway intermediates and end products [19]. The genes encoding enzymes involved in 2-dehydropantoate metabolism are subject to various regulatory controls, including transcriptional regulation, feedback inhibition, and functional redundancy [19].

The panB gene, which encodes ketopantoate hydroxymethyltransferase, is regulated at the transcriptional level [19]. Research has shown that the promoter strength significantly affects the expression of panB, with optimal spacing between promoter hexamers (17 base pairs) leading to increased transcription [19]. Elevated levels of ketopantoate hydroxymethyltransferase have been associated with increased pantothenate production and can even restore thiamine-independent growth in certain mutant strains, highlighting the metabolic integration between different vitamin biosynthetic pathways [19].

The panE gene, encoding 2-dehydropantoate 2-reductase, appears to be constitutively expressed in many organisms [10]. However, its functional redundancy with the ilvC gene product provides an interesting regulatory mechanism [10]. In Escherichia coli and Salmonella typhimurium, both PanE and ketol-acid reductoisomerase (IlvC) contribute to the cellular 2-dehydropantoate reductase activity, with PanE accounting for approximately 60% and IlvC for the remaining 40% [10]. This redundancy ensures that pantothenate biosynthesis can proceed even in the absence of one of these enzymes [10].

The ilvC gene, which encodes ketol-acid reductoisomerase, is primarily regulated as part of the branched-chain amino acid biosynthesis pathway [11]. It is subject to control by the ilvYC operon, with expression induced by intermediates of the branched-chain amino acid pathway [11]. This regulation allows for coordinated production of both amino acids and pantothenate precursors [11]. Interestingly, in some bacterial species like Buchnera, the ilvC gene has evolved to have enhanced 2-dehydropantoate 2-reductase activity, compensating for the loss of panE and maintaining functional pantothenate biosynthesis [8].

A unique regulatory mechanism involving protein-protein interactions has been discovered in the pantothenate biosynthetic pathway [23]. The PanZ protein, found in a subset of enteric γ-proteobacteria, forms a complex with coenzyme A or acetyl-coenzyme A and binds to PanD (aspartate α-decarboxylase), inhibiting β-alanine production and thereby limiting pantothenate synthesis [23]. This represents a negative feedback mechanism that regulates pantothenate biosynthesis in response to cellular coenzyme A concentration [23]. The interaction between PanZ and PanD is dependent on the presence of coenzyme A or acetyl-coenzyme A, providing a direct link between end-product levels and pathway regulation [23].

The table below summarizes the key aspects of genetic regulation in the pantothenate biosynthetic pathway:

Regulatory MechanismDetails
Transcriptional RegulationPromoter strength affects expression of panB gene; optimal spacing between promoter hexamers increases transcription
Feedback InhibitionCoenzyme A and acetyl-coenzyme A levels regulate pantothenate biosynthesis through PanZ-mediated inhibition of PanD
Protein-Protein InteractionPanZ·acetyl-coenzyme A complex binds to PanD and inhibits β-alanine production, limiting pantothenate synthesis
Enzyme RedundancyKetol-acid reductoisomerase provides redundant 2-dehydropantoate reductase activity when PanE is absent; panE ilvC double mutants are pantothenate auxotrophs
Metabolic IntegrationPantothenate biosynthesis is integrated with branched-chain amino acid metabolism through shared intermediates and enzymes

Research in various bacterial species has revealed interesting adaptations in the regulation of pantothenate biosynthesis genes [6]. For example, in Francisella species, the absence of a recognizable 2-dehydropantoate 2-reductase in the highly virulent Schu S4 strain, which is nonetheless a pantothenate prototroph, suggests alternative regulatory mechanisms or enzymes involved in 2-dehydropantoate metabolism [7]. In contrast, the live vaccine strain has a 2-dehydropantoate 2-reductase but is clearly auxotrophic for pantothenate, highlighting the complex relationship between gene presence and metabolic capability [7].

In some bacterial species, a novel ketopantoate reductase called PanG has been identified, which provides an additional layer of redundancy in the pathway [7]. Functional inactivation of panB results in mutant strains deficient in 2-dehydropantoate and loss of pantothenate synthesis, confirming the essential role of this enzyme in the pathway [7]. The panB mutant exhibited limited growth in chemically defined medium lacking pantothenate, and growth could be restored by supplementation with pantolactone (an alternative substrate to pantoate), thereby bypassing the PanB/IlvC branch of the pathway [7].

The regulation of pantothenate biosynthesis genes is also influenced by environmental factors and growth conditions [19]. For instance, mutations in the chromosome upstream of certain genes can restore growth to panE ilvC strains when grown in the presence of casamino acids, suggesting complex regulatory interactions between amino acid metabolism and pantothenate biosynthesis [6]. Additionally, the minimal concentration of exogenous metabolites required for growth can be altered by the expression of specific genes, further illustrating the intricate regulatory networks controlling 2-dehydropantoate metabolism [6].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

UNII

GZM7NYS95Z

Wikipedia

Ketopantoic_acid

Dates

Last modified: 04-14-2024

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